molecular formula C12H16ClNO3 B1487391 Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride CAS No. 178205-94-2

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride

Cat. No. B1487391
M. Wt: 257.71 g/mol
InChI Key: CFFIYXZHOCWSNU-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and stability. Techniques such as differential scanning calorimetry (DSC) can be used to study the compound’s thermal properties .

Safety And Hazards

Safety and hazard information typically comes from material safety data sheets (MSDS) and includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis or use of the compound could be improved .

properties

IUPAC Name

methyl (3S)-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-10-4-3-8-6-11(12(14)16-2)13-7-9(8)5-10;/h3-5,11,13H,6-7H2,1-2H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFIYXZHOCWSNU-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(NC2)C(=O)OC)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@H](NC2)C(=O)OC)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride
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Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride
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Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride
Reactant of Route 4
Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride
Reactant of Route 5
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Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride
Reactant of Route 6
Methyl (3S)-7-methoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate hydrochloride

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